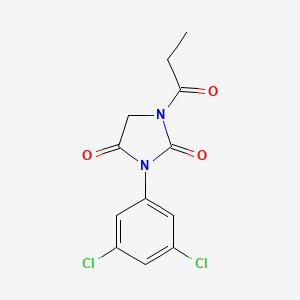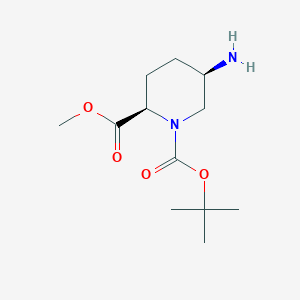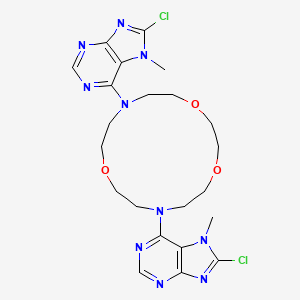
9-Phenyl-1,2,3,4-tetrahydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and industrial applications. Acridine derivatives have been actively researched for their potential therapeutic properties, including anticancer, antibacterial, and antiprotozoal activities .
Vorbereitungsmethoden
The synthesis of 9-Phenyl-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
9-Phenyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield a variety of substituted acridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Phenyl-1,2,3,4-tetrahydroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Industry: It is used in the development of corrosion inhibitors for protecting metallic surfaces.
Wirkmechanismus
The primary mechanism of action of 9-Phenyl-1,2,3,4-tetrahydroacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This intercalation can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
9-Phenyl-1,2,3,4-tetrahydroacridine can be compared with other acridine derivatives such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.
9-Phenylacridine: Another derivative with similar DNA intercalating properties but differing in its specific biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
10265-83-5 |
|---|---|
Molekularformel |
C19H17N |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
9-phenyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C19H17N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-4,6,8-10,12H,5,7,11,13H2 |
InChI-Schlüssel |
KVWQMXDWBOKOIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


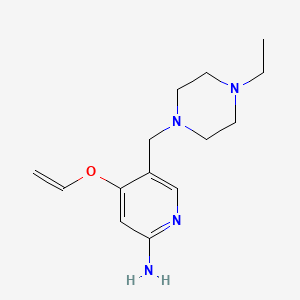

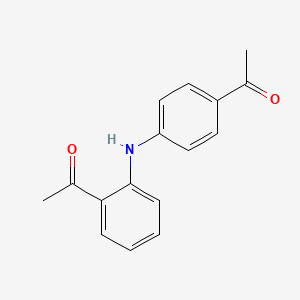
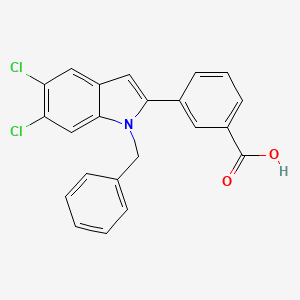
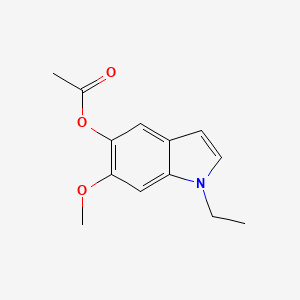
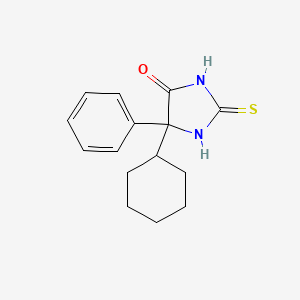

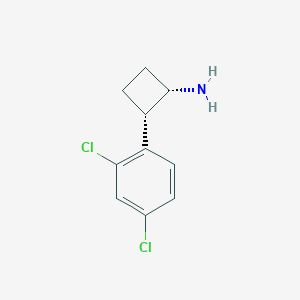
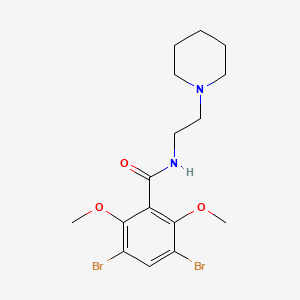
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12930262.png)
